2-Azetidinomethyl-2'-carboethoxybenzophenone
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Description
2-Azetidinomethyl-2'-carboethoxybenzophenone is a useful research compound. Its molecular formula is C20H21NO3 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
The application of 2-azetidinomethyl-2'-carboethoxybenzophenone and its derivatives in scientific research primarily revolves around their use in organic synthesis and the development of novel chemical reactions. For instance, Bertolini et al. (2008) demonstrated the regioselective ring opening of 2-aryl-substituted four-membered heterocyclic rings with phenols using aryl borates in mild conditions, highlighting the utility of azetidine derivatives in synthesizing beta-aryloxy amines (Bertolini et al., 2008). Similarly, Liu and He (2008) applied an aza-Wittig reaction for synthesizing novel thieno[3′,2′:5,6] pyrido[4,3-d]pyrimidinone derivatives, showcasing the versatility of azetidine-based intermediates in constructing complex heterocyclic structures (Liu & He, 2008).
Antioxidant and Radical Scavenging Activities
Research into the antioxidant properties of azetidine derivatives revealed their potential in scavenging radicals and acting as radical sinks. A study by Riedl and Hagerman (2001) using the ABTS radical cation decolorization assay indicated the antioxidant activity of polyphenols in complex with proteins, which could be extrapolated to the radical scavenging capabilities of azetidine complexes (Riedl & Hagerman, 2001).
Drug Discovery and Medicinal Chemistry
In the realm of drug discovery, azetidines serve as crucial scaffolds for developing new therapeutic agents. The synthesis and characterization of 2-azetidinones by Sakarya and Yandımoğlu (2018) underline the importance of azetidine derivatives in medicinal chemistry, particularly in the synthesis of compounds with potential biological activity (Sakarya & Yandımoğlu, 2018). Another study by Greene et al. (2016) explored the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, discovering potent antiproliferative compounds that target tubulin, further showcasing the application of azetidine derivatives in the development of antitumor agents (Greene et al., 2016).
Properties
IUPAC Name |
ethyl 2-[2-(azetidin-1-ylmethyl)benzoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-2-24-20(23)18-11-6-5-10-17(18)19(22)16-9-4-3-8-15(16)14-21-12-7-13-21/h3-6,8-11H,2,7,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSGLWFERWGILU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643695 |
Source
|
Record name | Ethyl 2-{2-[(azetidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-53-5 |
Source
|
Record name | Ethyl 2-[2-(1-azetidinylmethyl)benzoyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898754-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-{2-[(azetidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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